molecular formula C18H15BrN2O2S B2839759 2-bromo-5-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034269-95-7

2-bromo-5-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

Cat. No. B2839759
CAS RN: 2034269-95-7
M. Wt: 403.29
InChI Key: YWGQTADLVCKHMT-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a bromo group at the 2-position and a methoxy group at the 5-position. The amide group is further substituted with a 2-thiophen-2-yl-pyridin-4-ylmethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The bromo and methoxy groups could be introduced using electrophilic aromatic substitution reactions. The amide group could be formed through a reaction with an appropriate amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and pyridine), a thiophene ring, and an amide functional group. These features could influence its reactivity and interactions with other molecules .


Chemical Reactions Analysis

As a benzamide derivative, this compound could undergo various chemical reactions. The bromo group could be replaced by other groups through nucleophilic aromatic substitution reactions. The amide group could participate in acylation or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo and methoxy groups could increase its molecular weight and polarity .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives, including the compound , have garnered interest as potential biologically active molecules. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The presence of the thiophene ring system in certain drugs underscores its significance in medicinal chemistry.

Organic Semiconductors and Electronics

Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). These applications benefit from the unique electronic properties of thiophene derivatives .

Corrosion Inhibition

Thiophene derivatives find use as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metals from corrosion makes them valuable in various applications .

Building Blocks for Synthesis

The compound’s structure can serve as a building block for other molecules. For instance:

Total Synthesis Strategies

Researchers have employed the protodeboronation of pinacol boronic esters in the formal total synthesis of various compounds. While not directly related to the compound, this method showcases the versatility of boron-based reactions in synthetic chemistry .

Safety And Hazards

Like all chemicals, this compound should be handled with care. The specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound could include exploring its potential uses, such as in drug development or materials science. Further studies could also investigate its synthesis, reactivity, and properties .

properties

IUPAC Name

2-bromo-5-methoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S/c1-23-13-4-5-15(19)14(10-13)18(22)21-11-12-6-7-20-16(9-12)17-3-2-8-24-17/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGQTADLVCKHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

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